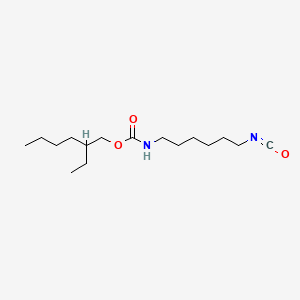

2-Ethylhexyl (6-isocyanatohexyl)-carbamate

Description

Significance in Contemporary Polymer and Organic Chemistry Research

In modern polymer and organic chemistry, 2-Ethylhexyl (6-isocyanatohexyl)-carbamate and structurally similar compounds serve as important intermediates and building blocks. The presence of the reactive isocyanate group allows it to participate in the formation of polyurethanes, which are a versatile class of polymers used in foams, elastomers, and solids. wikipedia.orgacs.org Polyurethanes are typically formed through the reaction of a diisocyanate with a diol. wikipedia.org

Carbamates, such as the one present in this molecule, are increasingly studied as key intermediates in non-phosgene routes for isocyanate synthesis. researchgate.netmdpi.com The thermal decomposition (thermolysis) of N-substituted carbamates can yield isocyanates, offering an alternative to traditional methods that use highly toxic reagents like phosgene (B1210022). mdpi.com This positions compounds like 2-Ethylhexyl (6-isocyanatohexyl)-carbamate within the scope of green chemistry research, which seeks more environmentally benign synthetic pathways. researchgate.net The molecule can be conceptualized as a "partially blocked" isocyanate, where one of the isocyanate groups of a parent diisocyanate has been reacted with an alcohol (2-ethylhexanol) to form a stable carbamate (B1207046) linkage, leaving the other isocyanate group free for further reaction. This functionality is crucial for controlling stoichiometry and reaction sequences in the synthesis of complex polymer architectures, such as prepolymers, which can then be chain-extended or cross-linked in a subsequent step.

Role as a Model Compound in Mechanistic Studies of Isocyanate Chemistry

The dual functionality of 2-Ethylhexyl (6-isocyanatohexyl)-carbamate makes it an excellent model compound for investigating the mechanisms of isocyanate and carbamate reactions. The hydrolysis of carbamates, for instance, is a fundamental process that has been shown to proceed through an isocyanate intermediate, particularly under basic conditions via an Elimination-conjugate base (E1cB) mechanism. rsc.orgcapes.gov.brnih.gov Studies on simpler aryl carbamates have demonstrated that base-catalyzed hydrolysis involves the formation of an isocyanate, which is subsequently trapped. capes.gov.br The structure of 2-Ethylhexyl (6-isocyanatohexyl)-carbamate allows for the study of the stability and reactivity of the carbamate group itself, independent of the polymerization process.

Furthermore, the reactions of isocyanates with alcohols to form carbamates can be part of a sequence that also includes the formation of allophanates (from the reaction of an isocyanate with a carbamate) and isocyanurates (from the trimerization of isocyanates). rsc.org The kinetics and product distribution of these consecutive reactions are highly dependent on reaction conditions and the choice of catalyst. rsc.org Model compounds are essential for deconvoluting these complex reaction networks. By studying the reactivity of the terminal isocyanate group in a molecule like 2-Ethylhexyl (6-isocyanatohexyl)-carbamate with various nucleophiles (alcohols, amines, or even other carbamates), researchers can elucidate the factors that govern these competing reaction pathways, contributing to a more precise control over polyurethane synthesis.

Historical Context and Evolution of Carbamate and Isocyanate Applications in Polymer Science

The history of isocyanate-based polymers is central to the development of modern materials science. Polyurethanes, characterized by the carbamate linkage formed from the reaction of an isocyanate and an alcohol, have become one of the most widely used classes of polymers since their initial development. wikipedia.orgacs.org Isocyanates are recognized as valuable raw materials for these large-scale industrial productions. mdpi.com

Initially, the high reactivity of isocyanates presented challenges for controlling polymerization processes. This led to the development of "blocked isocyanates," where the isocyanate group is reversibly reacted with a blocking agent (such as an alcohol, phenol, or oxime) to form a more stable adduct, often a carbamate. This blocked isocyanate is unreactive at ambient temperatures but can be de-blocked upon heating to regenerate the isocyanate group, which then rapidly reacts with a co-reactant (like a polyol). This innovation allowed for the formulation of one-component (1K) systems with improved storage stability and processing safety.

The evolution from using highly reactive diisocyanates directly to employing carbamates as blocked intermediates or as precursors in non-phosgene synthesis routes marks a significant progression in the field. researchgate.net This shift reflects a drive towards greater control over polymer architecture, improved process safety, and the development of more sustainable chemical manufacturing methods. Compounds like 2-Ethylhexyl (6-isocyanatohexyl)-carbamate embody this evolution, containing both the foundational carbamate linkage of polyurethane chemistry and a free isocyanate group characteristic of its reactive precursors.

Data Tables

Table 1: Physicochemical Properties of 2-Ethylhexyl (6-isocyanatohexyl)-carbamate

| Property | Value | Source |

| IUPAC Name | 2-ethylhexyl N-(6-isocyanatohexyl)carbamate | nih.gov |

| Molecular Formula | C₁₆H₃₀N₂O₃ | nih.gov |

| Molecular Weight | 298.42 g/mol | nih.gov |

| Monoisotopic Mass | 298.22564282 Da | nih.gov |

| Canonical SMILES | CCCCC(CC)COC(=O)NCCCCCCN=C=O | nih.gov |

| InChIKey | BKSYWSWWJYBIRP-UHFFFAOYSA-N | nih.gov |

Properties

CAS No. |

26488-60-8 |

|---|---|

Molecular Formula |

C16H30N2O3 |

Molecular Weight |

298.42 g/mol |

IUPAC Name |

2-ethylhexyl N-(6-isocyanatohexyl)carbamate |

InChI |

InChI=1S/C16H30N2O3/c1-3-5-10-15(4-2)13-21-16(20)18-12-9-7-6-8-11-17-14-19/h15H,3-13H2,1-2H3,(H,18,20) |

InChI Key |

BKSYWSWWJYBIRP-UHFFFAOYSA-N |

Canonical SMILES |

CCCCC(CC)COC(=O)NCCCCCCN=C=O |

Origin of Product |

United States |

Synthetic Methodologies and Precursor Chemistry of 2 Ethylhexyl 6 Isocyanatohexyl Carbamate

Precursor Compounds and Their Derivatization for Target Synthesis

The primary precursors for the synthesis of 2-Ethylhexyl (6-isocyanatohexyl)-carbamate are 2-ethylhexanol and a C6-diamine or diisocyanate building block. The derivatization of these precursors is a critical step in achieving the target molecule.

2-Ethylhexanol , a readily available branched primary alcohol, typically serves as the capping agent that forms the carbamate (B1207046) ester. It is commercially produced on a large scale. One common industrial synthesis involves the aldol (B89426) condensation of n-butyraldehyde, which itself is often produced via the hydroformylation of propylene. The resulting 2-ethyl-2-hexenal (B1232207) is then hydrogenated to yield 2-ethylhexanol rsc.orggoogle.comrsc.org.

1,6-Hexamethylene diisocyanate (HDI) is the most direct precursor containing the six-carbon chain and the reactive isocyanate group. The synthesis of the target molecule is achieved by the selective reaction of one of the isocyanate groups of HDI with 2-ethylhexanol. Since both isocyanate groups in the symmetrical HDI molecule have equal reactivity, controlling the stoichiometry of the reactants (typically a molar excess of HDI) is crucial to favor the formation of the mono-adduct, 2-Ethylhexyl (6-isocyanatohexyl)-carbamate google.comrsc.org.

Alternatively, 1,6-hexanediamine (B7767898) (also known as hexamethylenediamine) can be used as the starting material for the C6 backbone. This diamine requires derivatization to introduce the isocyanate functionality. This is most commonly achieved through phosgenation, a process that converts the primary amine groups into isocyanate groups orgsyn.orgnih.gov. The derivatization can be performed to produce HDI first, which is then reacted with 2-ethylhexanol.

Carbamate Formation Reactions for the Synthesis of 2-Ethylhexyl (6-isocyanatohexyl)-carbamate

The formation of the carbamate linkage is the key bond-forming step in the synthesis of the target compound. This can be achieved through several routes, including traditional phosgene-based methods for isocyanate introduction and increasingly popular phosgene-free and green chemistry alternatives.

Phosgene-Based Routes and Derivatives for Isocyanate Introduction

The classical and still widely used industrial method for producing isocyanates like HDI involves the use of phosgene (B1210022) (COCl₂) or its derivatives. wikipedia.orgresearchgate.net This highly toxic gas reacts with primary amines to form the corresponding isocyanates.

In the context of synthesizing 2-Ethylhexyl (6-isocyanatohexyl)-carbamate, the phosgene-based route primarily applies to the synthesis of the HDI precursor from 1,6-hexanediamine. The process typically involves the reaction of 1,6-hexanediamine with phosgene in an inert solvent. orgsyn.org This reaction proceeds through a carbamoyl (B1232498) chloride intermediate which, upon heating, eliminates hydrogen chloride to yield the diisocyanate. wikipedia.org Once HDI is synthesized, it can then be reacted with 2-ethylhexanol in a subsequent step to form the target carbamate. The reaction between the alcohol and the isocyanate is typically catalyzed by organotin compounds or amines. researchgate.netresearchgate.net

A variation of this method involves the use of triphosgene, a solid and therefore safer alternative to gaseous phosgene, for the conversion of amines to isocyanates.

| Reactants | Reagents/Catalysts | Product | Key Features |

| 1,6-Hexanediamine | Phosgene (COCl₂) | 1,6-Hexamethylene diisocyanate (HDI) | Industrial standard, high yield, uses highly toxic phosgene. orgsyn.orgresearchgate.net |

| 1,6-Hexamethylene diisocyanate (HDI), 2-Ethylhexanol | Organotin compounds (e.g., dibutyltin (B87310) dilaurate), Tertiary amines | 2-Ethylhexyl (6-isocyanatohexyl)-carbamate | Subsequent reaction after HDI synthesis, requires controlled stoichiometry. rsc.orgresearchgate.net |

Phosgene-Free and Green Chemistry Approaches in Carbamate Synthesis

Growing environmental and safety concerns associated with phosgene have driven the development of phosgene-free and greener synthetic routes to carbamates and isocyanates. researchgate.netnih.govgoogle.com These methods often utilize less hazardous reagents and can offer more sustainable pathways.

1,1'-Carbonyldiimidazole (CDI) is a versatile and safer alternative to phosgene for the synthesis of carbamates. rsc.orgresearchgate.netresearchgate.net CDI can react with alcohols to form an activated carbonyl-imidazole intermediate. This intermediate then readily reacts with an amine to form a carbamate. rsc.org

For the synthesis of 2-Ethylhexyl (6-isocyanatohexyl)-carbamate, one potential pathway would involve the reaction of 2-ethylhexanol with CDI to form 2-ethylhexyl (1H-imidazole-1-carbonyl)carbamate. This intermediate could then be reacted with 1,6-hexanediamine. However, to obtain the desired product with a free isocyanate group, a large excess of the diamine would be required, and subsequent conversion of the second amine group to an isocyanate would be necessary, making this a less direct route. A more plausible approach is the reaction of an alcohol with an amine in the presence of CDI to directly form the carbamate, though this is more commonly used for preparing ureas or fully substituted carbamates. researchgate.netmdpi.com Mechanochemical methods using CDI have also been explored for carbamate synthesis, offering a solvent-free and efficient alternative. researchgate.net

The use of carbon dioxide (CO₂) as a C1 source for chemical synthesis is a key area of green chemistry research. wikipedia.org The direct synthesis of carbamates from CO₂, an amine, and an alcohol is an attractive phosgene-free route. researchgate.net This transformation can be achieved through a three-component reaction.

In the context of the target molecule, this would involve the reaction of 1,6-hexanediamine, CO₂, and 2-ethylhexanol. The reaction typically requires a catalyst and a dehydrating agent to drive the equilibrium towards the carbamate product. Various catalytic systems, including cesium carbonate and organic bases like 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU), have been shown to be effective for this type of transformation. google.com The direct synthesis of carbamates from amines and CO₂ can also be facilitated by using alkyl halides as the third component to form the carbamate ester. google.com

| Reactants | Reagents/Catalysts | Product | Key Features |

| 1,6-Hexanediamine, Carbon Dioxide (CO₂), 2-Ethylhexanol | Cesium Carbonate, DBU, Dehydrating agents | 2-Ethylhexyl (6-aminohexyl)carbamate | Phosgene-free, utilizes a renewable C1 source, requires subsequent conversion of the terminal amine to isocyanate. google.comresearchgate.net |

Acid catalysis can play a role in urethane (B1682113) synthesis. researchgate.net Trichloroacetic acid (TCA) is a strong organic acid that has been used as a catalyst in various organic reactions. wikipedia.orgnih.gov While the direct TCA-catalyzed synthesis of 2-Ethylhexyl (6-isocyanatohexyl)-carbamate from its precursors is not extensively documented, acids, in general, can catalyze the reaction between an alcohol and an isocyanate. The acid can activate the isocyanate group, making it more susceptible to nucleophilic attack by the alcohol. Computational studies have explored the mechanism of acid-catalyzed urethane formation, suggesting a viable pathway. researchgate.net However, the practical application and efficiency of TCA specifically for the synthesis of this aliphatic carbamate would require further experimental investigation.

Palladium-Catalyzed Cross-Coupling Strategies

Palladium-catalyzed cross-coupling reactions represent a powerful tool in modern organic synthesis for the formation of carbon-nitrogen bonds. While direct palladium-catalyzed synthesis of aliphatic carbamates like 2-Ethylhexyl (6-isocyanatohexyl)-carbamate is not extensively documented, analogous strategies for N-aryl carbamates suggest a potential, albeit challenging, pathway. mit.edu

The synthesis of N-aryl carbamates has been efficiently achieved by the palladium-catalyzed cross-coupling of aryl chlorides (ArCl) or aryl triflates (ArOTf) with sodium cyanate (B1221674) (NaOCN) in the presence of an alcohol. mit.edumit.edu This method allows for the in situ generation of an aryl isocyanate, which is then trapped by the alcohol to form the corresponding carbamate. mit.edumit.edu The use of aryl triflates as electrophiles has been shown to expand the substrate scope for the direct synthesis of aryl isocyanates. mit.edumit.edu

Adapting this methodology to an aliphatic substrate like a 6-halo-hexylisocyanate precursor would be a novel extension. The conceptual reaction scheme would involve the palladium-catalyzed coupling of a 6-halo-hexyl derivative with a cyanate source, followed by reaction with 2-ethylhexanol. However, the reactivity of aliphatic halides and pseudohalides in such coupling reactions can differ significantly from their aryl counterparts, often presenting challenges such as β-hydride elimination.

Table 1: Conceptual Palladium-Catalyzed Synthesis of an Aliphatic Carbamate

| Reactant 1 | Reactant 2 | Catalyst System | Proposed Intermediate | Final Product |

| 1-halo-6-isocyanatohexane | 2-ethylhexanol | Palladium catalyst (e.g., Pd(OAc)2) with a suitable ligand | 6-isocyanatohexyl-palladium complex | 2-Ethylhexyl (6-isocyanatohexyl)-carbamate |

| 6-halo-hexyl carbamate | Sodium cyanate | Palladium catalyst with a suitable ligand | Not applicable | 2-Ethylhexyl (6-isocyanatohexyl)-carbamate |

This table presents a conceptual pathway, as direct literature for this specific aliphatic coupling is not available.

Further research would be required to identify a suitable palladium catalyst system (ligand and palladium precursor) that could efficiently facilitate the cross-coupling of an aliphatic halide with a cyanate source to generate the desired isocyanate intermediate in situ for the synthesis of 2-Ethylhexyl (6-isocyanatohexyl)-carbamate.

Oxidative Decarboxylation of Oxamic Acids

A more recently developed and promising phosgene-free route to isocyanates and their subsequent derivatives, like carbamates, is the oxidative decarboxylation of oxamic acids. rsc.org This method is considered a greener alternative as it avoids the use of highly toxic phosgene and can often be performed under mild conditions. rsc.orgrsc.org The reaction proceeds through the in situ generation of an isocyanate from an oxamic acid precursor, which can then be trapped by an alcohol to yield the desired carbamate. researchgate.netresearchgate.net

The synthesis of 2-Ethylhexyl (6-isocyanatohexyl)-carbamate via this route would conceptually start from a suitable precursor, N-(6-hydroxyhexyl)oxamic acid. This precursor would first need to be synthesized, for instance, from 6-amino-1-hexanol (B32743) and a derivative of oxalic acid. The subsequent key step is the oxidative decarboxylation to form the isocyanate.

Several methods can achieve this transformation, including thermal, photochemical, and electrochemical approaches. rsc.orgresearchgate.net For instance, a photocatalyzed oxidative decarboxylation can be carried out using a photocatalyst, such as ferrocene (B1249389) or an organic dye, under visible light irradiation in the presence of a mild oxidant like a hypervalent iodine reagent or potassium bromate. rsc.orgresearchgate.netresearchgate.net

Reaction Scheme: Conceptual Synthesis via Oxidative Decarboxylation

Oxamic Acid Formation: 6-amino-1-hexanol + Diethyl oxalate (B1200264) → Diethyl (6-hydroxyhexyl)oxamate Diethyl (6-hydroxyhexyl)oxamate + NaOH (hydrolysis) → Sodium (6-hydroxyhexyl)oxamate Sodium (6-hydroxyhexyl)oxamate + Acid → N-(6-hydroxyhexyl)oxamic acid

Oxidative Decarboxylation and Carbamate Formation (One-Pot): N-(6-hydroxyhexyl)oxamic acid + 2-ethylhexanol --(Oxidant, Catalyst, Light/Heat)--> 2-Ethylhexyl (6-isocyanatohexyl)-carbamate + CO₂ + H₂O

This one-pot procedure is advantageous as it avoids the isolation, purification, and storage of the potentially hazardous isocyanate intermediate. researchgate.netresearchgate.net Electrochemical methods, involving anodic oxidation of the oxamic acid, also provide a clean and efficient route to the isocyanate in situ. acs.org

Table 2: Key Parameters in Oxidative Decarboxylation of Oxamic Acids for Carbamate Synthesis

| Method | Catalyst/Mediator | Oxidant | Conditions | Key Advantage |

| Photocatalytic | Ferrocene or Organic Dye | Potassium Bromate or Hypervalent Iodine Reagent | Visible Light (e.g., 427 nm) | Mild, avoids harsh reagents |

| Electrochemical | - | Anodic Oxidation | Electrolysis | Supporting-electrolyte-free options available |

| Thermal | - | Phenyliodine diacetate (PIDA) | Heat | Can be combined with polymerization |

The choice of method can be influenced by factors such as the scale of the reaction, the desired purity, and the available equipment. The yields for the synthesis of urethanes from oxamic acids are generally reported to be good to high, depending on the specific substrates and conditions employed. researchgate.net

Advanced Purification and Isolation Techniques for Synthetic Intermediates and Final Product

The purification of isocyanates and their carbamate derivatives is critical to ensure high purity for subsequent applications. Given the reactivity of the isocyanate group, purification methods must be carefully chosen to avoid side reactions.

For the intermediates in the proposed synthetic routes, standard chromatographic techniques such as column chromatography on silica (B1680970) gel would likely be employed to purify the oxamic acid precursors.

The final product, 2-Ethylhexyl (6-isocyanatohexyl)-carbamate, and any isocyanate intermediates, require more specialized purification techniques due to their thermal sensitivity and reactivity towards nucleophiles, including water.

Distillation: Fractional distillation under reduced pressure is a common industrial method for purifying isocyanates. google.comjustia.com This technique separates the desired isocyanate from non-volatile impurities and byproducts. google.com To minimize thermal degradation and side reactions, thin-film evaporators or falling-film evaporators are often used, which reduce the residence time of the isocyanate at high temperatures. google.comjustia.com

Crystallization: For solid carbamates or isocyanate precursors, recrystallization from a suitable solvent system can be an effective purification method. The choice of solvent is crucial to ensure good solubility at elevated temperatures and poor solubility at lower temperatures, allowing for the crystallization of the pure compound.

Chromatography: While challenging for reactive isocyanates, liquid chromatography can be used for the purification of the final carbamate product. Normal-phase or reversed-phase high-performance liquid chromatography (HPLC) can be employed for analytical assessment of purity and for small-scale preparative separations. For larger scale purification, medium pressure liquid chromatography (MPLC) on a suitable stationary phase (e.g., silica gel) could be utilized. Care must be taken to use dry solvents to prevent the reaction of any residual isocyanate functionality.

Table 3: Comparison of Purification Techniques

| Technique | Applicability | Advantages | Disadvantages |

| Fractional Distillation | Isocyanates, liquid carbamates | Scalable, effective for volatile impurities | Requires thermal stability, potential for polymerization |

| Crystallization | Solid carbamates, solid intermediates | High purity achievable, scalable | Not suitable for liquids or oils, solvent selection can be challenging |

| Liquid Chromatography | Carbamates, intermediates | High resolution, applicable to a wide range of compounds | Can be expensive, requires dry solvents for isocyanates |

The selection of the most appropriate purification strategy will depend on the physical state of the compound (solid or liquid), its thermal stability, and the nature of the impurities present. A combination of these techniques may be necessary to achieve the desired level of purity for 2-Ethylhexyl (6-isocyanatohexyl)-carbamate and its synthetic intermediates.

Reaction Mechanisms and Kinetics Involving 2 Ethylhexyl 6 Isocyanatohexyl Carbamate

Detailed Urethane (B1682113) Formation Mechanism: The Core Isocyanate-Alcohol Reaction

The cornerstone of polyurethane chemistry is the reaction between an isocyanate and an alcohol to form a urethane (carbamate) linkage. researchgate.netwikipedia.org This process is a nucleophilic addition where the alcohol's hydroxyl group attacks the electrophilic carbon atom of the isocyanate group. acs.orgpoliuretanos.net The reaction is exothermic, releasing significant energy upon formation of the urethane bond. poliuretanos.net

Under catalyst-free conditions, the reaction proceeds, but often requires a catalyst to achieve the reaction rates necessary for industrial applications. acs.org The uncatalyzed mechanism involves the formation of a reactant complex between the isocyanate and the alcohol. mdpi.com In the transition state, the N=C=O group bends, which activates the carbon atom for the formation of a new C-O bond, while the alcohol's H-O bond breaks and a new N-H bond forms, yielding the final urethane product. mdpi.com Several mechanisms have been proposed, including concerted one-step additions and two-step processes involving zwitterionic intermediates. nih.gov It has also been suggested that the reaction can be auto-catalyzed by excess alcohol molecules, which can stabilize the transition state through hydrogen bonding. kuleuven.bemdpi.com

Migratory Insertion Pathways of Isocyanate into Metal-Oxygen Bonds

In metal-catalyzed urethane formation, an alternative to the simple activation of reactants is the migratory insertion pathway. Migratory insertion is a fundamental step in organometallic chemistry where a ligand inserts itself into a metal-ligand bond. rsc.orgnih.gov While commonly associated with the insertion of carbon monoxide (CO) or alkenes, this mechanism is also relevant for isocyanate reactions. rsc.orgvu.nl

Certain metal catalysts, such as those based on zirconium, are believed to function through an insertion mechanism. wernerblank.com In this pathway, the catalyst first interacts with the alcohol, activating the hydroxyl group. Zirconium chelates, for example, can react with the alcohol to form a zirconium alkoxide. wernerblank.com This step makes the oxygen atom more nucleophilic. The isocyanate then coordinates to the metal center and subsequently "inserts" into the metal-oxygen bond of the alkoxide, forming the urethane linkage. This type of mechanism can offer high selectivity for the isocyanate-hydroxyl reaction over side reactions, such as the isocyanate-water reaction. wernerblank.com

Proton Transfer Dynamics and Product Release in Catalytic Cycles

Proton transfer is a critical feature in nearly all proposed mechanisms for urethane formation, especially in catalyzed reactions. mdpi.commdpi.com Catalysts, particularly base catalysts like tertiary amines, often function as "proton shuttles." mdpi.com

A general catalytic cycle can be described as follows:

Complex Formation : The catalyst (e.g., a tertiary amine) and the alcohol form an initial hydrogen-bonded complex. mdpi.com

Proton Transfer I : The isocyanate joins the complex. A proton is then transferred from the alcohol's hydroxyl group to the catalyst. Simultaneously, a new C-O bond forms between the now more nucleophilic oxygen of the alcohol and the carbon of the isocyanate, leading to an intermediate. mdpi.commdpi.com

Proton Transfer II : The catalyst, now protonated, transfers the proton back to the nitrogen atom of what was the isocyanate group. mdpi.com This step completes the formation of the urethane bond and creates a product complex where the catalyst is hydrogen-bonded to the newly formed urethane. mdpi.com

Product Release : The catalyst dissociates from the urethane product, allowing the catalyst to re-enter the cycle. mdpi.com

Potential Modes of Reaction between Isocyanate and Alcohol on Catalytic Centers

There are several distinct modes by which a catalyst can facilitate the reaction between an isocyanate and an alcohol. These mechanisms are broadly categorized based on the nature of the catalyst.

Nucleophilic Catalysis : In this mode, typically involving tertiary amines, the catalyst directly attacks the electrophilic carbon of the isocyanate group, forming a highly reactive, unstable intermediate. This intermediate is then rapidly attacked by the alcohol, forming the urethane and regenerating the catalyst. acs.org

Brønsted Base Catalysis : The catalyst, acting as a Brønsted base, deprotonates the alcohol to form a more nucleophilic alkoxide ion. This alkoxide then attacks the isocyanate. This mechanism is common for strong base catalysts. researchgate.net

Lewis Acid Catalysis : A Lewis acid catalyst (e.g., organotin compounds like Dibutyltin (B87310) dilaurate or metal chelates) coordinates to the oxygen atom of the isocyanate group. wernerblank.comresearchgate.net This coordination increases the electrophilicity of the isocyanate's carbon atom, making it more susceptible to nucleophilic attack by the alcohol. researchgate.net

Insertion Mechanism : As described previously, this involves the activation of the alcohol by a metal catalyst, followed by the insertion of the isocyanate into the metal-oxygen bond. wernerblank.com

The operative mechanism can depend on the specific catalyst, reactants, and reaction conditions. acs.org

Kinetic Studies of Reactions with 2-Ethylhexyl (6-isocyanatohexyl)-carbamate

Kinetic studies are essential for quantifying reaction rates and elucidating mechanisms. For isocyanate-alcohol reactions, kinetics can be complex, influenced by catalysis, auto-catalysis, and reactant concentrations. cdnsciencepub.comnih.gov

Analysis of Complex and Pseudo-Order Kinetics (e.g., 0th-Order)

The reaction between an isocyanate and an alcohol is fundamentally second-order (first-order with respect to each reactant). researchgate.netnih.gov However, the observed kinetics can deviate from this simple model. When one reactant is used in large excess, the reaction can exhibit pseudo-first-order kinetics. researchgate.netnih.govresearchgate.net For example, if the alcohol concentration is significantly higher than the isocyanate concentration, the alcohol concentration can be considered constant throughout the reaction, and the rate appears to depend only on the isocyanate concentration. nih.gov

The rate equation for a pseudo-first-order reaction is given by: Rate = k_obs * [Isocyanate] where k_obs is the observed pseudo-first-order rate constant. The true second-order rate constant k can be calculated from k_obs if the concentration of the excess reactant is known. nih.gov

Deviations from simple kinetics can also arise from auto-catalysis, where the urethane product itself catalyzes the reaction, leading to an increase in the reaction rate as the product forms. cdnsciencepub.comnih.gov In some systems, particularly at high concentrations or in the solid state, zero-order kinetics might be observed, where the rate is independent of the reactant concentrations, often due to physical limitations like diffusion control. libretexts.org

| Isocyanate | Alcohol | Conditions | Kinetic Order | Observed Rate Constant (k_obs) | Reference |

|---|---|---|---|---|---|

| Phenyl Isocyanate | 1-Propanol | 20-fold PhNCO excess | Pseudo-first-order | Data fitted to kinetic equations to derive k | researchgate.netnih.gov |

| Phenyl Isocyanate | Glycerol | High molar excess of isocyanate | Pseudo-first-order | k_primary_OH ≈ 4 * k_secondary_OH | nih.gov |

| Phenyl Isocyanate | Butan-1-ol | Excess alcohol | Pseudo-first-order | Rate constants determined at various temperatures | researchgate.net |

| Phenyl Isocyanate | Methanol | Catalyzed by DABCO | Second-order | Activation energy (Ea) = 24.8 kJ/mol | researchgate.net |

Determination of Reaction Order with Respect to Reactants (e.g., Alcohol)

The reaction order with respect to a specific reactant is typically determined by systematically varying its concentration while keeping other reactant concentrations constant and observing the effect on the initial reaction rate. libretexts.org For the isocyanate-alcohol reaction, early studies established that the reaction is generally first-order in each reactant. kuleuven.be

However, the role of the alcohol can be more complex than that of a simple reactant. Studies have shown that the apparent order with respect to the alcohol can be greater than one. cdnsciencepub.comkuleuven.be This is often interpreted as evidence for the alcohol acting as both a reactant and a catalyst. cdnsciencepub.commdpi.com It is proposed that alcohol molecules can form hydrogen-bonded aggregates (dimers, trimers), and these aggregates are more reactive toward the isocyanate than monomeric alcohol molecules. kuleuven.bemdpi.com Consequently, as the alcohol concentration increases, the concentration of these more reactive species also increases, leading to a rate that increases more rapidly than would be expected for a simple first-order dependence. kuleuven.be The reactivity of alcohols is also influenced by their structure, with primary alcohols generally being more reactive than secondary alcohols due to reduced steric hindrance. poliuretanos.netkuleuven.beresearchgate.net

Experimental and Theoretical Activation Energy Analysis

Detailed experimental or theoretical studies determining the specific activation energy for reactions involving 2-Ethylhexyl (6-isocyanatohexyl)-carbamate are not extensively available in the public domain. However, the activation energy for the reaction of isocyanates with compounds containing hydroxyl groups (alcohols) to form carbamates is generally understood to be influenced by the structure of both the isocyanate and the alcohol, as well as the presence of catalysts.

For uncatalyzed reactions, the activation energy is moderate, allowing the reaction to proceed at a reasonable rate at elevated temperatures. The introduction of a catalyst can significantly lower this energy barrier. For instance, tertiary amines and organotin compounds are well-known catalysts for the urethane reaction. The catalytic mechanism often involves the formation of a complex between the catalyst and the isocyanate or the alcohol, which facilitates the nucleophilic attack.

Theoretical calculations, such as those employing Density Functional Theory (DFT), are powerful tools for elucidating reaction mechanisms and calculating activation energies for isocyanate reactions. These studies on model isocyanate systems can provide valuable insights into the transition state structures and the energy profiles of the reactions, even in the absence of specific experimental data for 2-Ethylhexyl (6-isocyanatohexyl)-carbamate.

Investigations into Side Reactions and Selectivity Control (e.g., Allophanate (B1242929) Formation)

The high reactivity of the isocyanate group can lead to several side reactions, with allophanate formation being a notable example. An allophanate is formed from the reaction of an isocyanate molecule with a urethane (carbamate) linkage. researchgate.netrsc.orgnih.gov Since 2-Ethylhexyl (6-isocyanatohexyl)-carbamate already contains a carbamate (B1207046) group, it can react with another isocyanate molecule, including another molecule of itself, to form an allophanate.

The formation of allophanates is a consecutive reaction that follows the initial formation of the carbamate. rsc.org This reaction is typically favored at higher temperatures and in the presence of an excess of the isocyanate component. nih.gov The reaction can be represented as follows:

R-NH-CO-OR' + R''-NCO → R-N(CO-NH-R'')-CO-OR'

The selectivity towards urethane or allophanate formation can be controlled by several factors:

Stoichiometry: A 1:1 molar ratio of isocyanate to alcohol primarily yields the carbamate. rsc.org An excess of isocyanate favors the subsequent allophanate formation.

Catalyst: Certain catalysts can selectively promote the urethane reaction over allophanate formation, and vice versa. For instance, some catalysts are known to favor the trimerization of isocyanates to form isocyanurates, another common side reaction. rsc.org The choice of catalyst is therefore critical in directing the reaction towards the desired product. researchgate.netrsc.org

Temperature: Higher reaction temperatures generally promote the formation of allophanates. nih.gov

The control of these side reactions is crucial in polymer chemistry, as the formation of allophanates can introduce branching and cross-linking in the polymer network, thereby modifying the material's mechanical properties.

Reactivity Studies with Amines and Other Active Hydrogen-Containing Compounds

The isocyanate group of 2-Ethylhexyl (6-isocyanatohexyl)-carbamate reacts readily with a wide range of compounds containing active hydrogen atoms. The general order of reactivity is typically:

Aliphatic amines > Aromatic amines > Primary alcohols > Water > Secondary alcohols > Carboxylic acids > Tertiary alcohols > Phenols > Amides > Urethanes

Reaction with Amines: The reaction of isocyanates with primary and secondary amines is extremely rapid, even at room temperature, and typically does not require a catalyst. This reaction yields substituted ureas.

R-NCO + R'-NH₂ → R-NH-CO-NH-R'

The high reactivity is attributed to the greater nucleophilicity of the nitrogen atom in amines compared to the oxygen atom in alcohols.

Reaction with Other Active Hydrogen-Containing Compounds:

Water: The reaction with water first forms an unstable carbamic acid, which then decomposes to an amine and carbon dioxide. The newly formed amine can then react with another isocyanate molecule to form a urea (B33335) linkage. This reaction is the basis for moisture-curing polyurethane systems.

Carboxylic Acids: Isocyanates react with carboxylic acids to form an unstable mixed anhydride, which can then decompose to form an amide and carbon dioxide, or rearrange to form an N-acylurea.

Alcohols: As previously discussed, the reaction with alcohols is fundamental to the formation of urethanes. The reactivity depends on the steric hindrance of the alcohol, with primary alcohols being more reactive than secondary, which are more reactive than tertiary alcohols.

The table below summarizes the reactivity of the isocyanate group with various functional groups containing active hydrogens.

| Reactant | Functional Group | Product | Relative Reaction Rate |

| Primary Amine | -NH₂ | Substituted Urea | Very Fast |

| Secondary Amine | >NH | Substituted Urea | Very Fast |

| Primary Alcohol | -OH | Urethane (Carbamate) | Moderate |

| Water | H₂O | Unstable Carbamic Acid → Amine + CO₂ | Moderate |

| Secondary Alcohol | -OH | Urethane (Carbamate) | Slow |

| Carboxylic Acid | -COOH | Amide + CO₂ or N-Acylurea | Slow |

| Tertiary Alcohol | -OH | Urethane (Carbamate) | Very Slow |

Catalysis in Reactions Involving 2 Ethylhexyl 6 Isocyanatohexyl Carbamate

Development of Heterogeneous and Homogeneous Catalytic Systems for Urethane (B1682113) Synthesis

The production of polyurethanes relies on the polyaddition reaction between diisocyanates and diols, a process that often requires catalysis to achieve high molecular weights and practical reaction times. acs.org Catalysts for this reaction can be broadly classified as homogeneous or heterogeneous. Homogeneous catalysts, which are soluble in the reaction medium, have been predominant in industrial applications. These include organometallic compounds and tertiary amines. researchgate.net They operate by activating either the alcohol (nucleophilic activation) or the isocyanate (electrophilic activation). acs.org

The development of these catalytic systems has been driven by the need to replace highly toxic and environmentally harmful compounds, such as those based on tin, lead, and mercury. rsc.orgshepchem.com Organotin compounds, in particular, have been widely used but are facing increasing regulatory pressure. rsc.org This has spurred the exploration of more benign alternatives.

Heterogeneous catalysts, while less common in traditional polyurethane synthesis, offer advantages such as easier separation from the final product and potential for reuse. Research in this area includes the use of solid acid catalysts like montmorillonite (B579905) K-10 for related reactions, such as the decomposition of carbamates to form isocyanates, which can act as a precursor step in some processes. researchgate.net The design of both homogeneous and heterogeneous systems aims to provide high catalytic activity under mild conditions, good selectivity towards the urethane-forming reaction over side reactions (like the isocyanate-water reaction), and improved environmental compatibility. shepchem.comshepchem.com

**4.2. Metal-Complex Catalysis

Metal-based catalysts are a major class of compounds used to accelerate the formation of urethanes. The choice of metal center and associated ligands is crucial for designing a catalyst that is active, soluble, hydrolytically stable, and less toxic than traditional options. researchgate.net Research has focused on a variety of metal complexes, with significant developments in bismuth-based systems as viable alternatives to organotins.

Bismuth-based catalysts are considered to have low toxicity, making them attractive replacements for organotin compounds. nih.gov Bismuth carboxylates, such as bismuth neodecanoate and bismuth 2-ethylhexanoate (B8288628) (also known as bismuth octoate), are well-known for their ability to accelerate the reaction between isocyanates and polyols. shepchem.comrsc.org These catalysts are effective in both one- and two-component systems and can be used for ambient or heat-cured formulations. shepchem.com

The catalytic activity of bismuth carboxylates is generally proportional to the concentration of bismuth in the system. shepchem.com However, their activity can be insufficient for certain demanding applications. rsc.org Furthermore, traditional bismuth carboxylates can be sensitive to moisture, which leads to hydrolysis and the precipitation of bismuth oxide, deactivating the catalyst. shepchem.com This sensitivity can limit their use in applications involving water, such as in polyurethane foams. nih.gov To overcome this, hydrolytically stable bismuth catalysts have been developed using branched alkanolamine ligands that protect the bismuth ion from hydrolysis while maintaining catalytic performance. shepchem.com

| Catalyst | Bismuth Content (wt%) | Key Feature | Relative Performance |

|---|---|---|---|

| BiCAT® 8108 | 20 | Traditional bismuth carboxylate | Standard activity, less viscous for easier handling. shepchem.com |

| BiCAT® 8210 | 28 | High concentration bismuth carboxylate | Successfully used in HFO-based spray foam systems. shepchem.com |

| Bismuth Triflate | N/A | Water-soluble, high Lewis acidity | Showed higher isocyanate conversion efficiency than stannous octoate. nih.gov |

| BiCAT® 8842 | N/A | Hydrolytically stable (alkanolamine ligand) | Shows long-term stability and less foam shrinkage. shepchem.com |

To enhance the catalytic activity of bismuth carboxylates, heterobimetallic systems have been designed. A significant advancement is the combination of bismuth carboxylates with lithium carboxylates. rsc.orgrsc.org This combination leads to the spontaneous formation of heterobimetallic complexes, specifically those consisting of two bismuth and four lithium carboxylates, which exhibit dynamic behavior in solution. rsc.orgrsc.org

These Bi/Li systems show a remarkable increase in catalytic activity compared to using bismuth carboxylates alone, making them highly effective alternatives to organotin catalysts for reactions involving aliphatic isocyanates like 2-ethylhexyl (6-isocyanatohexyl)-carbamate. rsc.org Quantum chemical calculations have helped elucidate the reaction mechanism, revealing that the turnover-limiting step is the migratory insertion of the isocyanate into the bismuth-oxygen (B8504807) bond of an alkoxy ligand. rsc.org This detailed mechanistic understanding paves the way for the rational design of even more active catalysts. rsc.orgrsc.org The use of lithium salts in combination with other metals like zinc has also been explored for producing rigid polyurethane foams. google.com

| Catalyst System | Catalyst Loading (mol%) | Time for >99% Conversion (min) |

|---|---|---|

| Bismuth Pivalate (Bi(piv)₃) | 0.05 | 180 |

| Bi(piv)₃ + 2 eq. Lithium Pivalate (Li(piv)) | 0.05 | 30 |

| Dibutyltin (B87310) Dilaurate (DBTDL) | 0.05 | 30 |

The drive to replace toxic organotin catalysts has led to the investigation of a wide array of metal-based compounds. rsc.org Besides the significant progress with bismuth, complexes based on iron, copper, zinc, titanium, cobalt, and zirconium have been studied. nih.gov Bismuth compounds are particularly favored due to their low toxicity, with some derivatives having long histories of use in medicinal applications. nih.gov

While bismuth octoates and neodecanoates are well-established alternatives, their sometimes-insufficient catalytic activity has been a barrier to broader adoption. rsc.org The development of enhanced systems, such as the heterobimetallic bismuth-lithium catalysts, directly addresses this limitation. rsc.orgrsc.org Other metal catalysts, like zinc salts of carboxylic acids, have also been patented for use in polyurethane foam production. google.comgoogle.com The ideal alternative catalyst must not only be non-toxic but also highly active, selective for the urethane reaction, and stable under process conditions. shepchem.comresearchgate.net

Organocatalysis in Isocyanate-Alcohol and Related Polyaddition Reactions

Organocatalysis, which utilizes small organic molecules to accelerate reactions, has emerged as a powerful, metal-free approach for polyurethane synthesis. acs.org This strategy avoids the potential for metal contamination in the final product. Organocatalysts can be classified based on their mode of action, primarily as organic bases (nucleophilic activators) or organic acids (electrophilic activators). acs.org

Recent advances have focused on organic bases like guanidines and amidines, as well as strong Brønsted acids, which have shown catalytic activity competitive with traditional organotin compounds. acs.org Guanidine derivatives, for example, have demonstrated effectiveness in catalyzing the isocyanate-alcohol addition, although they may require higher catalyst loadings than metal-based systems. tandfonline.com However, a drawback of guanidines is their lack of selectivity, as they also catalyze the reaction of isocyanates with water. tandfonline.com

Acidic organocatalysts, such as phenyl phosphonic acid derivatives and sulfonic acids, represent another important class. tandfonline.commdpi.com These catalysts are often more selective towards the alcohol-isocyanate reaction over the water-isocyanate reaction. tandfonline.com Computational studies on organic acids like trifluoromethanesulfonic acid have shown they can effectively lower the activation energy for urethane formation. mdpi.com The effectiveness of these acid catalysts is related to both the strength of the acid and the nucleophilicity of its conjugate base. mdpi.com

Influence of Catalyst Structure and Ligand Steric Properties on Catalytic Activity and Selectivity

The catalytic activity and selectivity in urethane formation are profoundly influenced by the molecular structure of the catalyst, including the nature of the metal center and the steric and electronic properties of its ligands. researchgate.net

In metal-complex catalysis, the ligands play a critical role. For bismuth carboxylate catalysts, the structure of the carboxylate ligand is significant. rsc.org For instance, using sterically hindered carboxylates can modulate the reactivity of the catalyst. The development of hydrolytically stable bismuth catalysts through the use of bulky alkanolamine ligands is a prime example of how ligand design can overcome practical challenges like moisture sensitivity. shepchem.com In heterobimetallic Bi/Li systems, the carboxylate ligands are integral to the formation of the highly active bimetallic complex. rsc.org

The structure of the isocyanate itself also impacts the reaction. mdpi.com Catalysts must be effective for different types of isocyanates, whether they are aromatic or aliphatic. Bismuth carboxylates have been shown to successfully catalyze urethane formation for both types. rsc.org

Selectivity is another key aspect governed by the catalyst. An ideal catalyst promotes the reaction between isocyanate and alcohol (gelling) while minimizing side reactions, such as the reaction with water (blowing) or the formation of allophanates and isocyanurates. shepchem.comrsc.org The choice of catalyst can determine the final product distribution. For example, catalysts like tin carboxylates and common tertiary amines tend to favor carbamate (B1207046) formation, whereas anionic catalysts can promote the formation of isocyanurates, especially at high isocyanate-to-alcohol ratios. rsc.org

Strategies for Catalyst Immobilization, Recovery, and Regeneration in Reactions Involving 2-Ethylhexyl (6-isocyanatohexyl)-carbamate

The move from homogeneous to heterogeneous catalysis is a primary strategy for simplifying catalyst recovery. nih.gov Heterogeneous catalysts can be readily separated from the reaction mixture, which greatly facilitates their reuse. nih.gov This is a significant advantage over homogeneous catalysts, which often require complex and costly purification steps to be removed from the final product. researchgate.net

Catalyst Immobilization Techniques

Immobilization involves confining a catalyst to a solid support, transforming a homogeneous catalyst into a heterogeneous one. This allows for easier separation from the reaction medium. Common techniques applicable to the synthesis of carbamates include:

Use of Inorganic Supports: Materials like clays (B1170129) (e.g., montmorillonite K-10), zeolites, and metal oxides (e.g., CuO-ZnO, ZnAlPO4) have been employed as heterogeneous catalysts in carbamate synthesis and decomposition. researchgate.net These solid acid or base catalysts provide active sites for the reaction while being easily separable.

Magnetic Nanoparticles: A notable strategy involves the use of magnetic nanoparticles as a support for the catalyst. This approach allows for the straightforward recovery of the catalyst from the reaction mixture using an external magnetic field. Research on the synthesis of various N-substituted carbamates has demonstrated that a magnetic catalyst could be recovered and reused for multiple cycles without a significant loss of activity. researchgate.net

Polymeric Supports: Catalysts can be anchored to polymeric gels. For instance, poly(2-diethylamino ethylacrylate) (P(DEAEA)) and its copolymers have been synthesized and used as heterogeneous catalysts in polyurethane synthesis. These gel-based catalysts have shown high efficiency and can be reused multiple times.

| Immobilization Strategy | Catalyst Support Example | Primary Advantage | Relevant Reaction Type |

| Inorganic Supports | Montmorillonite K-10, CuO-ZnO | High thermal stability, ease of separation. | Carbamate synthesis/decomposition. researchgate.net |

| Magnetic Nanoparticles | Iron Oxide Nanoparticles | Simple and efficient magnetic separation. | N-substituted carbamate synthesis. researchgate.net |

| Polymeric Supports | Poly(2-diethylamino ethylacrylate) gels | High catalyst efficiency and reusability. | Polyurethane synthesis. |

Catalyst Recovery Methods

The method of catalyst recovery is intrinsically linked to its immobilization strategy. The primary goal is to efficiently separate the catalyst from the product stream for subsequent reuse or regeneration.

Filtration and Centrifugation: For catalysts immobilized on solid supports like clays or polymers, conventional separation techniques such as filtration or centrifugation are effective. These methods are mechanically simple and widely applicable in industrial settings.

Magnetic Separation: When catalysts are supported on magnetic nanoparticles, they can be quickly and efficiently removed from the reaction vessel by applying an external magnetic field. This method is highly selective and avoids the need for filtration media.

Solvent Extraction: This technique can be used to recover certain types of catalysts. For example, in the recycling of spent fluid catalytic cracking (FCC) catalysts, solvent extraction with reagents like saponified 2-ethylhexyl phosphoric acid-2-ethylhexyl ester (EHEHPA) has been shown to be effective in recovering rare earth metals. This demonstrates the potential for selective chemical separation methods in catalyst recovery.

| Recovery Method | Description | Applicable Catalyst Type |

| Filtration/Centrifugation | Mechanical separation of solid catalyst from a liquid reaction mixture. | Catalysts on solid, non-magnetic supports. |

| Magnetic Separation | Use of a magnetic field to separate the catalyst from the reaction mixture. | Catalysts immobilized on magnetic nanoparticles. |

| Solvent Extraction | Selective dissolution of the catalyst from the reaction mixture or a solid matrix. | Specific metal catalysts, such as rare earths from spent catalysts. |

Catalyst Regeneration Processes

Over time, catalysts can lose their activity due to poisoning, fouling, or thermal degradation. Regeneration processes are crucial for restoring the catalyst's effectiveness and extending its operational lifetime.

Thermal Treatment: This is a common method for removing coke and other organic residues that can block the active sites of a catalyst. The catalyst is heated to a specific temperature in a controlled atmosphere to burn off the contaminants.

Solvent Washing: In some cases, catalyst activity can be restored by washing with an appropriate solvent to remove adsorbed impurities from the surface.

Chemical Treatment: This can involve treating the deactivated catalyst with specific chemical agents to restore its active sites. For example, an acid or base wash can remove poisoning species. Research on polyurethane reprocessing has shown that zirconium-based catalysts can be used for multiple reprocessing cycles, indicating a degree of inherent stability and potential for regeneration.

| Regeneration Process | Description | Common Application |

| Thermal Treatment | Heating the catalyst to high temperatures to remove organic foulants. | Solid catalysts used in high-temperature reactions. |

| Solvent Washing | Rinsing the catalyst with a solvent to dissolve and remove impurities. | Regeneration of catalysts where deactivation is due to surface adsorption. |

| Chemical Treatment | Using chemical reactions to remove poisons or restore active sites. | Cases of catalyst poisoning by specific chemical species. |

The successful implementation of these strategies for immobilization, recovery, and regeneration is paramount for the economic and environmental sustainability of processes involving 2-Ethylhexyl (6-isocyanatohexyl)-carbamate. While direct research is sparse, the principles established in the broader fields of carbamate, isocyanate, and polyurethane catalysis provide a strong foundation for developing efficient and robust catalytic systems.

Polymerization and Macromolecular Architecture Utilizing 2 Ethylhexyl 6 Isocyanatohexyl Carbamate

As a Monomer and Building Block in Polyurethane Synthesis

2-Ethylhexyl (6-isocyanatohexyl)-carbamate serves as a key monomer in the synthesis of polyurethanes, a class of polymers widely utilized for their diverse properties. The isocyanate group is highly reactive towards compounds containing active hydrogen atoms, such as alcohols and amines, forming the characteristic urethane (B1682113) linkages that constitute the backbone of polyurethane polymers.

The fundamental reaction in polyurethane synthesis is the polyaddition of diisocyanates or polyisocyanates with diols or polyols. When 2-Ethylhexyl (6-isocyanatohexyl)-carbamate is used, its single isocyanate group can react with a hydroxyl group from a diol or polyol, leading to the formation of a urethane linkage. This reaction is the basis for creating the repeating units of the polyurethane chain. The synthesis of polyurethanes is typically achieved through the polyaddition polymerization of isocyanates with hydroxyl-functional compounds (polyols) to create the urethane linkage.

The general reaction can be represented as:

R-NCO + R'-OH → R-NH-CO-O-R'

Where R represents the hexyl group of 2-Ethylhexyl (6-isocyanatohexyl)-carbamate and R'-OH represents a diol or polyol. The resulting polymer's properties are highly dependent on the specific diols and polyols used in the reaction. By selecting different polyols, the properties of the resulting polyurethane, such as flexibility, hardness, and chemical resistance, can be tailored for specific applications. For instance, the use of long, flexible diols will result in a softer, more elastomeric polyurethane, while short, rigid diols will produce a harder, more rigid material.

In polyurethane synthesis, controlling the polymer chain length and molecular weight distribution is crucial for achieving the desired material properties. 2-Ethylhexyl (6-isocyanatohexyl)-carbamate can act as a chain terminator or a monofunctional monomer. When introduced into a polymerization reaction containing difunctional or polyfunctional monomers, it reacts with a growing polymer chain, effectively capping it and preventing further propagation from that end. This allows for precise control over the average molecular weight of the resulting polymer.

The stoichiometry of the reactants plays a critical role in determining the final molecular weight. By adjusting the ratio of monofunctional isocyanates like 2-Ethylhexyl (6-isocyanatohexyl)-carbamate to difunctional or polyfunctional monomers, the degree of polymerization can be controlled. An excess of the monofunctional isocyanate will lead to shorter polymer chains and a lower average molecular weight.

Furthermore, the functionality of the resulting polymer can be tailored by the strategic use of 2-Ethylhexyl (6-isocyanatohexyl)-carbamate. By incorporating it at the chain ends, polymers with specific end-group functionalities can be synthesized. These functional end-groups can then be used for subsequent reactions, such as cross-linking or grafting, to further modify the polymer's properties. The use of chain length regulators can significantly influence the molecular weight and solution viscosity of poly(urethane ureas) kpi.ua.

Incorporation into Polyurea Formulations and Derivatives

Similar to polyurethanes, polyureas are formed through step-growth polymerization. However, in the case of polyureas, the isocyanate group reacts with an amine group to form a urea (B33335) linkage. The reaction is typically faster than the reaction with hydroxyl groups.

R-NCO + R'-NH₂ → R-NH-CO-NH-R'

2-Ethylhexyl (6-isocyanatohexyl)-carbamate can be incorporated into polyurea formulations as a monofunctional reactant. Its role is analogous to its function in polyurethane synthesis, where it can be used to control chain length and introduce specific end-group functionalities. The incorporation of this compound can influence the final properties of the polyurea, such as its flexibility, hardness, and thermal stability.

Functionalization Strategies for Polymeric Materials

The reactive isocyanate group of 2-Ethylhexyl (6-isocyanatohexyl)-carbamate makes it a valuable tool for the functionalization of existing polymeric materials. This allows for the modification of a polymer's surface or bulk properties to suit specific applications.

Grafting is a technique used to attach polymer chains (grafts) onto a main polymer backbone. This process can significantly alter the properties of the original polymer nih.gov. 2-Ethylhexyl (6-isocyanatohexyl)-carbamate can be used in "grafting to" reactions. In this approach, the isocyanate group of the carbamate (B1207046) reacts with functional groups present on the surface or within the bulk of a polymer. For example, a polymer containing hydroxyl or amine groups can be reacted with 2-Ethylhexyl (6-isocyanatohexyl)-carbamate, resulting in the covalent attachment of the 2-ethylhexyl carbamate moiety.

This surface modification can be used to alter properties such as hydrophobicity, biocompatibility, and adhesion. For instance, grafting a hydrophobic molecule like 2-Ethylhexyl (6-isocyanatohexyl)-carbamate onto a hydrophilic polymer surface can render it more water-repellent.

"Click" chemistry refers to a class of reactions that are rapid, efficient, and highly specific. The thiol-ene reaction is a prominent example of a click reaction that has found widespread use in polymer and materials science researchgate.netresearchgate.net. While the isocyanate group itself does not directly participate in the most common thiol-ene click reactions, 2-Ethylhexyl (6-isocyanatohexyl)-carbamate can be used to introduce functionalities that are amenable to these reactions.

For example, the isocyanate group can be reacted with a molecule containing both a hydroxyl or amine group and a terminal alkene (an "ene"). This functionalized molecule can then be attached to a polymer backbone. The resulting polymer, now bearing pendant "ene" groups, can be further modified through a thiol-ene click reaction with a thiol-containing molecule. This two-step process allows for the introduction of a wide range of functionalities onto a polymer with high efficiency and under mild reaction conditions. The thiol-ene reaction is a powerful tool for the functionalization of porous polymer monoliths and can be initiated by UV light or heat nih.gov.

The versatility of this approach is highlighted by its use in creating patterned hydrogels and for the functionalization of furan-protected maleimide side chains in polymers rsc.org. The thiol-isocyanate click reaction provides a facile and quantitative method for modifying the end-groups of polymers curtin.edu.au.

Derivatization for Tailored Material Properties and Performance

The chemical structure of 2-Ethylhexyl (6-isocyanatohexyl)-carbamate is distinguished by two primary functional groups: a carbamate linkage and a terminal isocyanate group. cymitquimica.com The isocyanate group is highly reactive, serving as a key site for derivatization to incorporate this molecule into larger polymer structures. cymitquimica.com This reactivity allows for the covalent modification of other polymers or for its use as a building block in polymerization reactions, enabling the tailoring of final material properties.

The primary derivatization pathway involves the reaction of the isocyanate group (-N=C=O) with nucleophiles, such as alcohols (-OH) or amines (-NH₂). These reactions lead to the formation of stable urethane or urea linkages, respectively. This process effectively grafts the 2-ethylhexyl carbamate moiety onto other molecules or polymer chains. By controlling the stoichiometry and reaction conditions, the degree of derivatization can be precisely managed, which in turn influences the performance characteristics of the resulting material, such as its application in coatings, adhesives, and elastomers. cymitquimica.com The incorporation of the bulky and hydrophobic 2-ethylhexyl group, along with the hydrogen-bonding capability of the newly formed urethane or urea linkage, can significantly alter properties like solubility, thermal stability, and mechanical strength.

Supramolecular Polymer Architectures and Assembly

Once integrated into a polymer structure, the 2-Ethylhexyl (6-isocyanatohexyl)-carbamate moiety provides functionalities that can direct the formation of complex supramolecular architectures. The carbamate group itself, and any urethane or urea linkage formed during derivatization, contains an N-H group capable of acting as a hydrogen bond donor. This non-covalent interaction is fundamental to guiding the self-assembly of polymer chains into organized, higher-order structures.

Investigation of Hydrogen Bonding Interactions in Polymer Self-Assembly

Hydrogen bonding is a critical directional force in the self-assembly of polymers containing the carbamate moiety. The N-H group within the carbamate can form hydrogen bonds with suitable acceptor groups, such as carbonyls (C=O), either on the same polymer chain (intramolecularly) or on adjacent chains (intermolecularly). This interaction is analogous to the well-studied self-assembly driven by ureido-pyrimidinone (UPy) units, which also rely on hydrogen bonding to dictate material properties. nih.gov

The presence of these hydrogen bonds can induce a preorganization of the polymer chains, which can influence polymerization kinetics and the final macromolecular conformation. uni-bayreuth.de For instance, studies on other polymer systems have shown that hydrogen bonding near an active site can lead to faster polymerization rates. uni-bayreuth.de The strength of these bonds is temperature-dependent; they weaken at elevated temperatures, introducing a dynamic and reversible nature to the polymer assemblies. tue.nl By manipulating the density and placement of these hydrogen-bonding sites, the conformational rigidity and coplanarity of the polymer backbone can be controlled, which has been shown to enhance properties in other systems, such as semiconductivity in pseudoladder polymers. escholarship.org

Formation and Characterization of Single-Chain Polymeric Nanoparticles (SCPNs)

Single-Chain Polymeric Nanoparticles (SCPNs) are discrete, nanometer-sized objects formed by the folding and collapse of an individual polymer chain. researchgate.net The synthesis of SCPNs is a bio-inspired approach that mimics the natural folding of proteins. nih.gov This process typically involves inducing the collapse of a precursor polymer chain through intramolecular interactions, followed by the formation of cross-links that stabilize the compact structure. nih.gov

For a polymer incorporating the 2-Ethylhexyl (6-isocyanatohexyl)-carbamate moiety, several forces can drive this intramolecular collapse:

Hydrogen Bonding: Intramolecular hydrogen bonds involving the carbamate N-H groups can promote the initial folding of the polymer chain. nih.gov

Hydrophobic Interactions: The long, branched 2-ethylhexyl groups are hydrophobic and will tend to aggregate in polar solvents to minimize their contact with the solvent, further driving the collapse of the polymer chain into a globular conformation. tue.nl

Once the chain has collapsed, intramolecular covalent cross-links can be introduced to permanently fix the nanoparticle structure. This strategy results in well-defined nanoparticles, typically in the 5 to 20 nm size range. palmanslab.nl The characterization of these SCPNs involves techniques such as size-exclusion chromatography (SEC) to confirm the absence of intermolecular aggregates and dynamic light scattering (DLS) to determine their hydrodynamic radius. The resulting nanoparticles have potential applications as synthetic enzymes or nano-sized encapsulation systems. palmanslab.nl

Controlling Intra- and Intermolecular Interactions for Network Formation and Stability

The final architecture of a polymer system containing 2-Ethylhexyl (6-isocyanatohexyl)-carbamate is determined by the balance between intramolecular and intermolecular interactions. This balance is highly dependent on the polymer concentration during the self-assembly or cross-linking process. nih.gov

Intramolecular Dominance (Low Concentration): In very dilute solutions, polymer chains are isolated from one another. Under these conditions, intramolecular forces (such as hydrogen bonding and hydrophobic collapse) dominate, leading to the formation of SCPNs. nih.gov

Intermolecular Dominance (High Concentration): At higher concentrations, polymer chains are more likely to interact with each other. Intermolecular hydrogen bonds between carbamate groups on different chains become prevalent, acting as physical cross-links. This leads to the formation of extended polymer networks, resulting in materials like gels or elastomers with increased mechanical stability. nih.gov

The order in which covalent and non-covalent interactions are established is also critical. Research has shown that when polymers first fold via non-covalent interactions (like hydrogen bonding) and are subsequently cross-linked, the resulting nanoparticles have better control over size and internal structure. nih.gov In contrast, forming covalent cross-links in a random coil state before inducing non-covalent collapse can lead to larger, less-defined particles. nih.gov This demonstrates the importance of controlling the self-assembly pathway to achieve desired material properties.

| Interaction Type | Dominant at | Resulting Architecture | Primary Driving Forces |

| Intramolecular | Low Concentration | Single-Chain Polymeric Nanoparticles (SCPNs) | Hydrogen Bonding, Hydrophobic Collapse |

| Intermolecular | High Concentration | Polymer Networks, Gels | Hydrogen Bonding, van der Waals forces |

Synthesis of Copolymers and Hybrid Materials Incorporating the Carbamate Moiety

The 2-Ethylhexyl (6-isocyanatohexyl)-carbamate molecule is a versatile component for creating advanced copolymers and hybrid materials. Its reactive isocyanate group allows it to be incorporated into various polymer structures either as a comonomer or through post-polymerization modification.

For example, it can be reacted with a hydroxyl-containing monomer, such as 2-hydroxyethyl methacrylate, to create a new, larger monomer that can then be copolymerized with other monomers like methyl methacrylate or n-hexyl methacrylate. researchgate.net This approach allows for the precise insertion of the functional carbamate moiety into a polymer backbone. Alternatively, a pre-synthesized polymer with reactive pendant groups (e.g., hydroxyl or amine groups) can be modified by grafting the isocyanate-containing molecule onto it.

The inclusion of the 2-ethylhexyl group significantly impacts the properties of the resulting copolymer. Studies on copolymers containing 2-ethylhexyl acrylate (B77674) (EHA) or 2-ethylhexyl methacrylate (EHMA) have demonstrated several key effects. researchgate.netnih.gov

| Property | Influence of 2-Ethylhexyl Group | Research Finding |

| Glass Transition (Tg) | Lowers the Tg, increasing flexibility. | Block copolymers of EHMA and methyl methacrylate (MMA) showed a Tg for the PEHMA block around 20 °C, indicating its rubbery nature at room temperature. researchgate.net |

| Self-Healing | Promotes self-healing properties. | The 2-ethylhexyl side chains can interdigitate, providing a mechanism for secondary bonding that facilitates autonomous self-healing in styrene/EHA copolymers over a broad composition range. nih.gov |

| Solubility | Increases solubility in nonpolar solvents. | The hydrophobic nature of the alkyl chain enhances compatibility with nonpolar media, which is relevant for applications like dispersion polymerization. researchgate.net |

Furthermore, the 2-ethylhexyl group can be used to create hybrid materials through non-covalent interactions. In one study, a nonwoven fabric was first modified by grafting it with a polymer containing long alkyl chains (octadecyl methacrylate). mdpi.com Subsequently, an organophosphorus compound with two 2-ethylhexyl groups (2-ethylhexyl hydrogen-2-ethylhexylphosphonate) was loaded onto the fabric. mdpi.com The loading was achieved through strong hydrophobic interactions and chain entanglement between the alkyl chains of the grafted polymer and the 2-ethylhexyl groups of the organophosphorus compound. mdpi.com This method illustrates how the hydrophobic character of the 2-ethylhexyl group can be leveraged to immobilize functional molecules within a polymer matrix to create advanced hybrid materials for applications such as selective ion separation. mdpi.com

Advanced Material Applications Research Derived from 2 Ethylhexyl 6 Isocyanatohexyl Carbamate

Development of High-Performance Coating Formulations and Adhesive Technologies

The use of blocked isocyanates is a well-established strategy in the formulation of one-component (1K) polyurethane coatings and adhesives. ncsu.edumdpi.com This technology circumvents the limited pot life of traditional two-component (2K) systems by protecting the highly reactive isocyanate group with a blocking agent. The isocyanate can then be de-blocked, typically by heating, to initiate the curing reaction with a polyol. mdpi.comweebly.com

While specific research detailing the use of 2-Ethylhexyl (6-isocyanatohexyl)-carbamate in high-performance coatings and adhesives is not extensively documented in publicly available literature, its chemical structure suggests potential advantages. The 2-ethylhexyl group, a common component in plasticizers and other polymer additives, can impart flexibility and improve flow and leveling properties in a coating formulation. The aliphatic nature of the hexyl isocyanate backbone would be expected to offer good UV stability and weather resistance, making it suitable for exterior applications. pageplace.de

The carbamate (B1207046) linkage itself introduces polarity that can enhance adhesion to various substrates. The de-blocking temperature, a critical parameter for any blocked isocyanate, would determine the specific application areas. Lower de-blocking temperatures are suitable for heat-sensitive substrates, while higher temperatures are used for industrial coatings requiring robust curing conditions. mdpi.com

Table 1: Potential Properties of Coatings and Adhesives Formulated with 2-Ethylhexyl (6-isocyanatohexyl)-carbamate

| Property | Potential Advantage | Rationale |

| Adhesion | Enhanced bonding to diverse substrates | The polar carbamate group can improve surface wetting and interaction. |

| Flexibility | Improved impact resistance and durability | The 2-ethylhexyl group can increase the free volume within the polymer matrix. |

| Weatherability | Good color and gloss retention in outdoor use | The aliphatic isocyanate backbone is inherently more resistant to UV degradation than aromatic isocyanates. pageplace.de |

| Formulation | Potential for stable one-component systems | As a blocked isocyanate, it allows for pre-mixing with polyols without premature reaction. ncsu.edu |

Further research would be necessary to determine the specific performance characteristics, such as de-blocking kinetics, chemical resistance, and mechanical properties of polyurethane systems derived from this particular carbamate.

Design and Fabrication of Polyurea or Polyurethane Microcapsules and Encapsulation Systems

Microencapsulation is a process where tiny particles or droplets are surrounded by a coating to create small capsules with useful properties. Polyurea and polyurethane are common shell materials for microcapsules due to their high mechanical strength and thermal stability. These microcapsules are often synthesized via interfacial polymerization, where a diisocyanate in an oil phase reacts with a polyamine or polyol in an aqueous phase at the oil-water interface. ncsu.eduresearchgate.net

While direct studies employing 2-Ethylhexyl (6-isocyanatohexyl)-carbamate for microencapsulation are not readily found, its structure as a blocked isocyanate presents an interesting possibility for controlled-release systems. The blocked nature would prevent immediate reaction upon emulsification. The release of the encapsulated core material could then be triggered by heat, which would de-block the isocyanate and could potentially lead to a strengthening or modification of the capsule shell.

The synthesis of polyurethane/polyurea microcapsules often involves diisocyanates like isophorone (B1672270) diisocyanate (IPDI) to form the shell. ncsu.edu These microcapsules can carry self-healing agents for coatings; when a crack ruptures the microcapsules, the released agent polymerizes and repairs the damage. ncsu.edu

Table 2: Hypothetical Parameters for Microcapsule Synthesis

| Parameter | Potential Role of 2-Ethylhexyl (6-isocyanatohexyl)-carbamate | Desired Outcome |

| Shell Formation | As a co-monomer or modifying agent | Tailoring shell properties like flexibility and permeability. |

| Release Mechanism | Heat-triggered de-blocking | Controlled release of encapsulated active ingredients. |

| Core Material Compatibility | The 2-ethylhexyl group may enhance solubility for certain core materials. | Higher loading capacity and stability of the encapsulated substance. |

The development of such systems would require systematic investigation into the de-blocking conditions in an emulsion environment and the resulting morphology and properties of the microcapsules.

Creation of Specialty Polymeric Materials with Enhanced Properties (e.g., Superhydrophobic Surfaces)

The creation of specialty polymers with tailored properties is a significant area of materials science. Superhydrophobic surfaces, for instance, which exhibit extreme water repellency, are typically achieved by creating a surface with both low surface energy and a specific micro/nanostructure.

While there is no direct research found on the use of 2-Ethylhexyl (6-isocyanatohexyl)-carbamate for creating superhydrophobic surfaces, the principles of polymer design suggest it could be a potential building block. The long alkyl chain of the 2-ethylhexyl group would contribute to lowering the surface energy of a polymer film. By incorporating this monomer into a polymer backbone, it is conceivable that a material with inherent hydrophobic properties could be synthesized.

To achieve superhydrophobicity, this polymer would likely need to be combined with a method to generate surface roughness, such as the incorporation of nanoparticles or through specific processing techniques.

Functionalization of Bio-based Polymers (e.g., Lignin (B12514952), Cellulose (B213188) Derivatives) for Novel Applications

The use of renewable resources is a growing trend in polymer chemistry. Lignin and cellulose are abundant bio-based polymers with a high density of hydroxyl (-OH) groups. researchgate.netmdpi.com These hydroxyl groups are reactive sites that can be functionalized to create new materials with enhanced properties. The reaction of isocyanates with the hydroxyl groups of these biopolymers can lead to the formation of bio-based polyurethanes. mdpi.comresearchgate.net

The functionalization of lignin with isocyanates has been explored to improve its compatibility with other polymers and to create new materials for applications such as coatings and adhesives. mdpi.comresearchgate.net For example, lignin-based polyurethanes have been synthesized by reacting lignin with various isocyanates, resulting in materials with good thermal stability and mechanical properties. researchgate.net

Although specific studies on the functionalization of lignin or cellulose with 2-Ethylhexyl (6-isocyanatohexyl)-carbamate are not prevalent in the reviewed literature, the chemical principles suggest its potential utility. The reaction of the isocyanate group (after de-blocking) with the hydroxyl groups of lignin or cellulose could yield a grafted biopolymer with modified properties. The 2-ethylhexyl carbamate moiety could introduce hydrophobicity and flexibility to the otherwise rigid and polar biopolymer structures.

Table 3: Potential Effects of Functionalizing Bio-polymers with 2-Ethylhexyl (6-isocyanatohexyl)-carbamate

| Bio-polymer | Potential Property Modification | Potential Application |

| Lignin | Increased hydrophobicity, improved processability | Bio-based coatings, adhesives, and composites. |